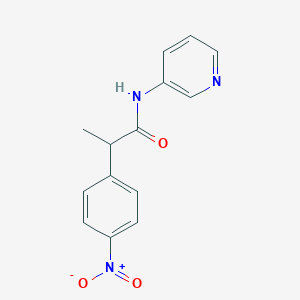![molecular formula C17H24BrNO5 B4076555 1-[3-(2-bromophenoxy)propyl]azepane oxalate](/img/structure/B4076555.png)
1-[3-(2-bromophenoxy)propyl]azepane oxalate
Overview
Description
1-[3-(2-bromophenoxy)propyl]azepane oxalate, also known as JNJ-7925476, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of azepane derivatives and has been found to have promising pharmacological properties.
Mechanism of Action
The mechanism of action of 1-[3-(2-bromophenoxy)propyl]azepane oxalate involves its binding to the dopamine D3 receptor. This binding results in the modulation of dopamine signaling in the brain, which is involved in the regulation of reward and motivation. This compound has also been found to inhibit the reuptake of serotonin and norepinephrine, which are neurotransmitters involved in the regulation of mood.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to increase the levels of serotonin and norepinephrine in the brain, which are involved in the regulation of mood. This compound has also been found to have anxiolytic effects, which may be useful in the treatment of anxiety disorders. Additionally, it has been found to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory conditions.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[3-(2-bromophenoxy)propyl]azepane oxalate in lab experiments include its potential as a therapeutic agent for various conditions, its affinity for the dopamine D3 receptor, and its ability to increase the levels of serotonin and norepinephrine in the brain. However, the limitations of using this compound in lab experiments include its low yield in the synthesis method and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the research of 1-[3-(2-bromophenoxy)propyl]azepane oxalate. One direction is to further study its potential as a therapeutic agent for various conditions, such as depression and anxiety disorders. Another direction is to study its effects on other neurotransmitter systems in the brain, such as the glutamate system. Additionally, further research is needed to fully understand its mechanism of action and to optimize the synthesis method for higher yield.
Scientific Research Applications
1-[3-(2-bromophenoxy)propyl]azepane oxalate has been studied for its potential as a therapeutic agent in various scientific research applications. It has been found to have an affinity for the dopamine D3 receptor, which is involved in the regulation of reward and motivation. This compound has also been studied for its potential as an antidepressant, as it has been found to increase the levels of serotonin and norepinephrine in the brain.
Properties
IUPAC Name |
1-[3-(2-bromophenoxy)propyl]azepane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO.C2H2O4/c16-14-8-3-4-9-15(14)18-13-7-12-17-10-5-1-2-6-11-17;3-1(4)2(5)6/h3-4,8-9H,1-2,5-7,10-13H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBQHKFLEAUBNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCCOC2=CC=CC=C2Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-{[2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-5-nitrobenzoyl]amino}benzoate](/img/structure/B4076482.png)
![benzyl (2-{[(2-phenoxyethyl)amino]carbonyl}phenyl)carbamate](/img/structure/B4076500.png)
![6-(6-nitro-1,3-benzodioxol-5-yl)-7-propionyl-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4076505.png)

![1-[4-(4-isopropylphenoxy)butyl]azepane oxalate](/img/structure/B4076526.png)
![1-[4-(2-biphenylyloxy)butyl]azepane oxalate](/img/structure/B4076533.png)
![N-allyl-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}-2-propen-1-amine oxalate](/img/structure/B4076540.png)
![N-(4-methoxy-2-nitrophenyl)-2-[(1-phenyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4076545.png)
![1-[4-(4-methyl-2-nitrophenoxy)butyl]piperazine oxalate](/img/structure/B4076547.png)
![N-(2,4-dichlorophenyl)-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4076558.png)
![N-allyl-N-[2-(3,4-dimethylphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4076565.png)
![1,1'-[1,2-ethanediylbis(oxy)]bis(3,5-dimethylbenzene)](/img/structure/B4076571.png)
![N-[2-(4-morpholinyl)ethyl]-2-(4-nitrophenyl)propanamide](/img/structure/B4076596.png)
